molecular formula C9H14N2O2 B067666 decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione CAS No. 185757-17-9

decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione

Cat. No.: B067666
CAS No.: 185757-17-9
M. Wt: 182.22 g/mol
InChI Key: YFQXGIVHHZGNOO-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a nitrogen-containing heterocyclic compound with the molecular formula C9H14N2O2. This compound features a unique structure that includes a five-membered ring, an eight-membered ring, and an eleven-membered ring, along with secondary and tertiary amide groups

Preparation Methods

The synthesis of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of (Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones with oxalyl chloride, followed by the addition of water, can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione has several scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. Additionally, its properties make it useful in industrial applications, such as the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. While both types of compounds share some structural similarities, Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione’s unique ring system and amide groups set it apart. Similar compounds include pyrrolopyrazine, pyrrolopyridazine, and pyrrolopyrimidine derivatives, each with distinct properties and applications .

Biological Activity

Decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity and antibacterial properties, as well as relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as diazocines. These compounds are characterized by their unique bicyclic structures which are synthesized through various chemical methods. Recent studies have reported novel synthetic routes that enhance the yield and purity of these compounds, facilitating further biological evaluation .

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound was tested against several cell lines including HeLa (cervical cancer), U87 (glioblastoma), and normal cell lines such as HEK293 and EUFA30.

Results from Cytotoxicity Studies

The cytotoxic effects were quantified using the half-maximal inhibitory concentration (IC50) values. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
This compoundHeLa97.3
This compoundU87115.2
This compoundEUFA30>200
This compoundHEK293>200

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. The lower IC50 values in cancer cell lines suggest a potential for therapeutic applications in oncology .

Antibacterial Activity

In addition to its cytotoxic properties, the antibacterial activity of this compound was assessed against various bacterial strains. The study included both Gram-positive and Gram-negative bacteria.

Results from Antibacterial Studies

The antibacterial efficacy was evaluated at multiple concentrations (12.5 µM to 100 µM). However, results indicated that this compound did not exhibit significant antibacterial activity against the tested strains:

Bacterial StrainActivity Observed
Bacillus megateriumNo activity
Staphylococcus aureusNo activity
Escherichia coliNo activity
Pseudomonas aeruginosaNo activity

These findings suggest that while this compound has promising cytotoxic effects against certain cancer cells, it lacks antibacterial properties in the tested concentrations.

Case Studies and Research Findings

Several studies have highlighted the potential of diazocine derivatives in drug design. For instance:

  • Study on Structural Modifications : Research indicated that modifications to the diazocine structure could enhance cytotoxicity. Compounds with larger hydrophobic substituents showed increased effectiveness against cancer cell lines .
  • Exploration of Analogues : The synthesis of analogues related to this compound has been explored for their potential as non-nucleoside reverse transcriptase inhibitors in HIV therapy. This suggests a broader applicability of the compound beyond oncology.

Properties

IUPAC Name

2,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-4-1-5-10-9(13)7-3-2-6-11(7)8/h7H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXGIVHHZGNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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